Journal Name:Polymer Science, Series B
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Deep learning morphological distribution analysis of metal alloy catalysts in proton exchange membrane fuel cells
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.mtener.2023.101348
Measuring the variation of the morphological distribution of Pt-based catalyst particles on supports using transmission electron microscopy provides crucial information for understanding the performance degradation behaviors of proton exchange membrane fuel cells and for designing more durable electrocatalysts. However, interpretation based on a few micrographs is statistically insignificant, whereas manual analyses of large image datasets are time-consuming and often require subjective human decisions. To address this issue, an efficient method assisted by deep learning is proposed for the automated interpretation of massive image datasets of metal catalyst nanoparticles (NPs). Based on an attention-aided deep convolutional neural network for object detection (that is, Attention U-Net), the proposed approach rapidly measures the changes in the structural parameters of Pt/Co NPs on a porous support and quantitatively evaluates morphological changes of the NPs after cycling, with statistical significance for their sizes and separating distances.
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Solution-processed polymer bilayer heterostructures as hole-transport layers for high-performance opaque and semitransparent organic solar cells
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-04-28 , DOI: 10.1016/j.mtener.2023.101322
Interfacial layer materials such as hole-transport layers (HTLs) are critical to realizing high-performance organic solar cells (OSCs). However, most OSCs are relying on a prominent HTL material of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with the hygroscopic and acidic feature, which induces poor device stability and limited power conversion efficiencies (PCEs). Here, a novel type of HTLs is developed by combining intrinsically stable poly(triarylamine) (PTAA) with modified PEDOT:PSS for efficient opaque and semitransparent OSCs with good stability. Using diluted solution processing, isopropanol-diluted PEDOT:PSS (ID-PEDOT:PSS) is deposited onto hydrophobic PTAA to improve interfacial compatibility, thereby forming a fitted polymer bilayer heterostructure HTL of PTAA/ID-PEDOT:PSS with high film quality and good transparency. For applications in OSCs with a nonfullerene acceptor (M36), the resulting opaque devices deliver an improved PCE of 14.45%, much higher than 5.72% and 13.21% for the pure PTAA and PEDOT:PSS HTLs-based devices, respectively. The stability of the PTAA/ID-PEDOT:PSS-based OSCs is improved simultaneously, where a normalized PCE for the device after storage over three months retains above 80%, much better than those of devices with other two HTLs. This novel HTL is further used to achieve efficient and stable semitransparent M36-based devices for the first time, exhibiting an outstanding PCE of 12.34% at a high average visible transmittance of 25.56%. Our findings provide an excellent semiconducting interlayer candidate to develop promising opaque and semitransparent OSCs.
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Crown ether complex-incorporated Li-ion selective separators for high-performance Li–S batteries
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.mtener.2023.101345
The lithium-sulfur (Li–S) battery has emerged as one of the most promising candidates for next-generation energy storage systems due to its high specific capacity and potential low cost. However, the shuttle effect of lithium polysulfide (LiPS) is problematic because it results in the irreversible loss of active materials and rapid capacity decay. In this study, we developed a potent separator that overcomes the limitations posed by LiPS shuttling and improves the selectivity of Li-ions. The interior of a polypropylene separator was filled with self-assembled supramolecules comprising tetrabutyl ammonium, 18-Crown-6, and Ni(dmid)2, which exhibited high selectivity for Li-ions and facilitates their rapid transmission. Utilizing the hard and soft acid-base effect between the supramolecule and LiPS, the proposed separator renders LiPS unstable upon contact with the separator. This promotes the transformation of LiPS and ensures smooth pathways for Li-ion migration, thereby inhibiting LiPS shuttling and enhancing Li-ion selectivity. As a result, experimental results demonstrated a Li–S battery with a remarkable lifetime of over 1000 cycles, an initial specific capacity of 1228 mAh/g at a current density of 0.5 C, and a cycle decay as low as 0.028% per cycle. Overall, by optimizing the sulfur redox kinetics, the separator presented in this work provides a rational design strategy for suppressing LiPS shuttling, enhancing Li-ion transport, and promoting highly efficient and durable Li–S batteries.
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Super-three-dimensional lithiophilic Cu-based current collector for anode-free lithium metal battery
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1016/j.mtener.2023.101341
The formation of Li dendrites and dead Li, which causes short circuits, continuous side reactions, low Coulombic efficiency (CE) and thermal runaway, severely hinders the development of anode-free lithium metal batteries. Here, Cu-based current collector with super-three-dimensional lithiophilic modification layer is developed by the pyrolysis of resorcinol formaldehyde on 3D engineered copper mesh (a-RF@3D CM). The modification layer, consisting of highly dispersed CuOx sites in the O-containing defective carbon, together with the super-three-dimensional microstructure exhibits excellent lithiophilicity and capability to effectively reduce the nucleation overpotential, accommodate the uniform dendrite-free lithium deposition, promote stable and inorganic-rich solid electrolyte interphase formation, and improve the cycle stability. As a result, the a-RF@3D CM current collector exhibits reduced nucleation overpotential of 14.2 mV and prolonged cycling life over 400 cycles with average CE >98.5%. In the LiFePO4||a-RF@3D CM anode-free cell, average CE of 99.50% and capacity retention of 60.66% are successfully achieved after 100 cycles. Meanwhile, average CE 99.78% and capacity retention of 64.43% are successfully achieved in LiFePO4||Li@a-RF@3D CM cell (N/P = 1.6) after 200 cycles. The work provides feasible way to realize the fabrication of anode-free lithium metal batteries and also enhance the understanding of solid electrolyte interface evolution and regulation strategy of Li plating–stripping in advanced Li metal-based batteries.
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Bimetallic selenide nanocages covered by carbon layer deliver high rate performance for sodium ion storage
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-04-28 , DOI: 10.1016/j.mtener.2023.101319
Sodium-ion batteries (SIBs) have been acknowledged as a particularly promising supplement to lithium-ion batteries, thanks to the abundant sodium resources, geographically-wide distribution and low cost. However, the large volume expansion hence poor structural stability of the anode in the Na+ insertion/deinsertion process severely compromises the rate performance of SIBs. Herein, we report the hierarchical, hollow structured nanocages of nickel-cobalt bimetallic selenide covered by nitrogen-doped carbon shell (NiCo3Se4@NC) as anode material for SIB. The hollow structure and the abundant holes on the cage walls greatly shorten the transfer distance for Na+ ions and buffer the volume expansion during the Na+ storage process. The bimetallic form expands the lattice spacing meanwhile increase the density of states near Fermi level. Moreover, the highly-conductive NC shell further benefits the charge transfer and structural stability upon Na+ storage, and promotes the cycle stability. As a result, surface-responsive capacitive-dominated kinetic process is revealed from the NiCo3Se4@NC anode, delivering a high reversible capacity of 416 mAh/g−1 at a current density of 0.05 A/g−1 and 314 mAh/g−1 at 2 A/g−1. This work proposes an efficient strategy to substantially increase the rate performance and cycle stability of SIBs.
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Complementary lithium aluminum borate coating of Ni-rich cathode by synergetic boric acid and aluminum hydroxide for lithium-ion batteries
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1016/j.mtener.2023.101329
Substituting Ni for Co in high-Ni layered oxide cathodes is highly effective in enhancing the range of delithiation and reducing production costs, but the reactive Ni3+ and unavoidable residual surface impurities critically limit the cycleability of lithium-ion batteries (LIBs). Although the wet-coating method is one solution suitable for widespread industrial production, wet-coating of high-Ni layered oxides is complicated due to chemical delithiation, corrosion, and the inhomogeneous coating caused by their instability. Herein, we applied wet-coating chemistry to coat LiNi0.88Co0.06Mn0.06O2 (NCM88) with a thin boron–aluminum oxide layer using eco-friendly aqueous solutions. Under acidic H3BO3 conditions, Al(OH)3 is critical in preserving the fragile surface of Ni-rich layered oxides and forming a homogeneous coating. Furthermore, structural characterization reveals the formation of an amorphous Li2O–LiAlO2–LiBO2 (LABO) coating layer. A highly homogeneous LABO-coated NCM88 exhibits significantly improved cyclability, retaining 75.5% of its capacity after 250 cycles of charging/discharging. This is a much higher capacity retention rate than those of bare NCM88 (7%) and NCM88 coated with Al(OH)3 (64.4%) or H3BO3 (65.2%). The LABO-coated layer also demonstrates improved rate capability with charge voltages of 4.25 and 4.5 V.
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Constructing high K+ concentration layer to expedite K+ intercalation in graphite: towards superior rate capability without trading off power density of potassium-ion batteries
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-04-20 , DOI: 10.1016/j.mtener.2023.101315
Graphite anode for potassium-ion batteries suffers poor rate capability because of the sluggish diffusion kinetics of K+. According to the rate law of chemical reactions, enrichment of K+ on the outer layer of graphite anode is expected to improve the rate capability. However, the surface of graphite is too smooth to adsorb adequate K+ to enhance rate capability. Herein, MoS2 is coated on exfoliated graphite to enrich the concentration of K+ on the surface of EG by forming K2S in high-voltage region, leading to an extremely high diffusion coefficient of up to 1000 times than that of bare graphite at the bottleneck stage, which accelerates the reaction rate of electrochemical intercalation process. Consequently, the EG/MoS2 electrode exhibits superior rate performances (125 mAh/g at 3.2 A/g), which is 11 times higher than that of EG. Moreover, the specific capacity of EG/MoS2 is 169 mAh/g at 1.6 A/g below 0.36 V, which is almost 25 times higher than that of bare EG (7 mAh/g). Our study provides new fundamental insights to boost power density of the anodes for PIBs without trading off energy density.
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High-performance Sb2Si2Te6 thermoelectric device
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.mtener.2023.101370
High-performance thermoelectric devices are promising for waste heat recovery and power generation. Recently, Sb2Si2Te6 has been demonstrated as a promising p-type thermoelectric material with high performance and low cost, however, Sb2Si2Te6-based thermoelectric devices have not yet been fabricated. The performance of thermoelectric devices depends on not only thermoelectric materials, but also electrode materials and inner interfaces. Herein, we utilize the high throughput strategy to screen the appropriate electrode material and find that cobalt exhibits a low contact resistance (2.47 μΩ cm-2) and a high shear strength (18.03 MPa). Furthermore, we successfully fabricate one eight-couple Sb2Si1.99Ge0.01Te6 (p-type)/Yb0.3Co4Sb12 (n-type) thermoelectric module with optimized geometric parameters by the finite element method. The module exhibits a high output density (0.92 W cm-2) and an energy conversion efficiency (4.2%) under a temperature difference of 500 K. Our studies will promote further development of Sb2Si2Te6 materials and Sb2Si2Te6-based devices.
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Hydrophobic 4-(isopropylbenzyl)oxy-substituted metallophthalocyanines as a dopant-free hole selective material for high-performance and moisture-stable perovskite solar cells
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-04-29 , DOI: 10.1016/j.mtener.2023.101324
Dopant-free hole-transporting materials (HTMs) are necessary to overcome the instability for perovskite solar cells (PSCs) originating from conventional HTMs such as spiro-OMeTAD requiring hygroscopic dopants for future commercialization. Herein, a series of dopant-free HTMs based on peripherally 4-(isopropylbenzyl)oxy-substituted phthalocyanines with different core metals (EG-pZn1, EG-pCu1, and EG-pNi1) are designed and introduced as a hole-transport layer in PSCs for the first time. The introduction of hydrophobic bulky 4-(isopropylbenzyl)oxy moieties to the phthalocyanine structure favors excellent moisture-resistant effect, and good solubility, as well as suppression of charge recombination in PSCs. Three HTMs-based cells afford an impressive efficiency of 17.60% (EG-pNi1), 16.45% (EG-pCu1), and 15.83% (EG-pZn1) with the character of hysteresis-free. More importantly, while EG-pNi1 and EG-pCu1 HTL-based devices can effectively protect perovskite film from moisture which degraded to only 10% of its initial efficiency under humidity level (60–65%) after a period of 20 days, unexpectedly, ∼30% loss of initial efficiency has been observed in EG-pZn1 HTM based devices under the same conditions. Furthermore, EG-pNi1-based devices also show excellent thermal stability, maintaining 95% initial efficiency after aging for 20 days at 85 °C. These results demonstrate the role of peripherally substituted hydrophobic 4-(isopropylbenzyl)oxy group in HTMs on photovoltaic performance and moisture-/thermal-stability of PSCs and its potential in reasonable and effective ways of industrial commercialization of PSCs.
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Roles of titania and plasmonic gold nanoparticles of different sizes in photocatalytic methane coupling at room temperature
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.mtener.2023.101358
Methane, one of the most abundant molecules on Earth and a major greenhouse gas, comes from renewable and fossil resources. The utilization of methane as a starting material for synthesis of chemicals is attractive but encounters numerous challenges due to high thermodynamic stability and extreme inertness of methane. Most of methane reactions occur at high temperatures and coincide with major emissions of CO2. Semiconductor photocatalysis offers an efficient alternative for methane conversion at room temperature.In this paper, we studied the plasmonic gold nanoparticles (NPs) with size from 6 nm to 60 nm supported on titania semiconductor in methane nonoxidative and oxidative couplings and elucidated their roles in the reactions. Strikingly, an efficient oxidative coupling with ethane production of 819 μmol/g/h and a coupling selectivity up to 86% was achieved in a flow reactor under optimized conditions. The reaction proceeded through methane activation over oxygen vacancies on Ultraviolet-excited titania. Gold NPs played important roles in charge separation and provided sites for soft oxygen activation. The size of gold NPs was found to be not noticeably affecting methane coupling.
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